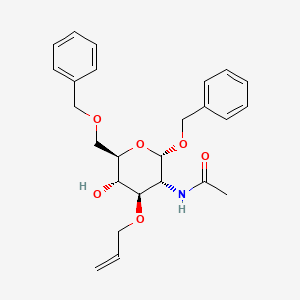

苄基 2-乙酰氨基-3-O-烯丙基-6-O-苄基-2-脱氧-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

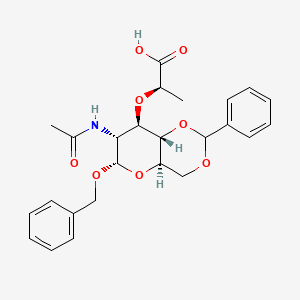

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside: is a synthetic carbohydrate derivative This compound is notable for its complex structure, which includes multiple functional groups such as acetamido, allyl, and benzyl groups

科学研究应用

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of glycosylated drugs and prodrugs.

Biochemical Research: The compound serves as a model substrate for studying glycosidase enzymes and their inhibitors.

Material Science: It is explored for its potential in creating glycosylated polymers and other advanced materials.

作用机制

Target of Action

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is primarily targeted towards bacteria . It plays a significant role in the biomedical sector, where it is used as an intervention to prevent the proliferation of bacteria .

Mode of Action

This compound interacts with bacteria by selectively impeding their pivotal metabolic pathways . This interaction results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with the metabolic pathways of bacteria , which could potentially involve the disruption of essential processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The primary result of the action of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is the inhibition of bacterial growth and proliferation . By selectively impeding the metabolic pathways of bacteria, this compound effectively thwarts their proliferation .

生化分析

Biochemical Properties

It is known to be soluble in Chloroform, Ethyl Acetate, and Methanol . It has been used as an inhibitor of O-linked glycosylation in a variety of cell lines .

Cellular Effects

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . This suggests that it may have significant effects on cellular processes, particularly those involving protein glycosylation .

Molecular Mechanism

Its ability to inhibit O-linked glycosylation suggests that it may interact with enzymes involved in this process .

Temporal Effects in Laboratory Settings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups of the glucopyranoside to prevent unwanted reactions. This can be achieved using benzyl groups.

Introduction of Acetamido Group: The acetamido group is introduced by reacting the protected glucopyranoside with acetic anhydride in the presence of a base such as pyridine.

Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide and a base like sodium hydride.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

化学反应分析

Types of Reactions

Oxidation: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

Substitution: The benzyl groups can be substituted under appropriate conditions, such as using nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetamido group.

Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a phase-transfer catalyst.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Azido derivatives or other substituted products depending on the nucleophile used.

相似化合物的比较

Similar Compounds

- Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

- Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose

Uniqueness

Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. The presence of both allyl and benzyl groups at distinct positions provides a unique combination of steric and electronic effects, making it a valuable compound for specialized applications.

This detailed overview should provide a comprehensive understanding of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, its synthesis, reactions, applications, and comparisons with similar compounds

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXYTEIQFPXSSW-JYSSUKAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside in carbohydrate synthesis?

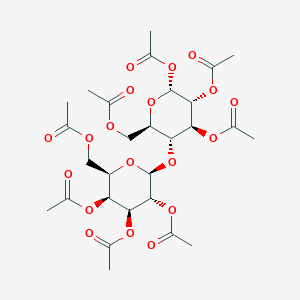

A1: Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a crucial building block in synthesizing complex oligosaccharides. [, ] Its structure allows for selective modifications at various positions, enabling the construction of diverse carbohydrate molecules. For instance, it acts as a glycosyl acceptor, reacting with glycosyl donors like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide to form disaccharide structures. [] This controlled assembly of carbohydrates is essential for understanding their biological roles and developing potential therapeutics.

Q2: How does the allyl protecting group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside contribute to its synthetic utility?

A2: The allyl group in Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside serves as a protecting group for the hydroxyl group at the 3-position. [] This is crucial as it prevents unwanted side reactions at this position during synthesis. Additionally, the allyl group offers versatility. It can be selectively removed under mild conditions using reagents like chloro(tristriphenylphosphine)rhodium(I), revealing the free hydroxyl group for further modifications. [] Alternatively, it can undergo an interesting intramolecular O→N migration followed by reduction to a propylamino group, demonstrating its potential in generating diverse structures. [] This flexibility makes the compound valuable in constructing complex carbohydrates with defined structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)